3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole
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Overview
Description
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperazine, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Derivative Synthesis: The benzodioxole moiety is then reacted with piperazine to form the benzodioxole-piperazine intermediate.
Indole Synthesis: The indole ring is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the benzodioxole-piperazine intermediate with the indole derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions can target the nitro groups if present in the indole ring.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole and indole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated indole or benzodioxole derivatives.
Scientific Research Applications
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: Employed as a probe to study the function of specific proteins and pathways in cells.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a building block for more advanced pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of aldehyde dehydrogenase, binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to the accumulation of aldehydes, which can induce cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl]-6,7-dimethoxy-2H-chromen-2-one
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]propan-2-ol
Uniqueness
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole is unique due to its specific combination of indole, piperazine, and benzodioxole moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential as a therapeutic agent make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-19(18-4-2-3-5-20(18)23-16)14-25-10-8-24(9-11-25)13-17-6-7-21-22(12-17)27-15-26-21/h2-7,12,23H,8-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQDVHSWLLFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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